molecular formula C9H17NOS B1478002 2-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol CAS No. 1872681-21-4

2-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol

Cat. No. B1478002
CAS RN: 1872681-21-4
M. Wt: 187.3 g/mol
InChI Key: GVSDKRGQAREYIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such compounds often involves the use of microwave (MW) irradiation . The reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide was studied . Not only higher yields but also shorter reaction times were observed in comparison with the thermal procedure .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve cyclopropane synthesis . A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents enables an introduction of strained rings on a large panel of primary and secondary alkyl iodides . The reaction is chemoselective and diastereoconvergent .

Scientific Research Applications

Chemical Synthesis and Reactivity

Research on cyclopropyl-containing compounds reveals their significance in chemical synthesis. For instance, the reaction of 1-amino-2,3-diphenylcyclopropenium ions with 1,3-diketones demonstrates the regioselective ring-opening of 1-aminocyclopropene intermediates, leading to the formation of 2,4-cyclopentadien-1-ols (Yoshida et al., 1988). This highlights the reactivity of cyclopropyl groups in facilitating complex transformations, suggesting similar potentials for the compound of interest in synthetic chemistry.

Molecular Structure Studies

The study of β-oligopeptides consisting of 1-(aminomethyl)cyclopropanecarboxylic acid sheds light on the structural aspects of cyclopropyl derivatives (Abele et al., 1999). These compounds exhibit unique hydrogen-bonded ring structures and contribute to the understanding of secondary structural motifs in peptides. The insights from these studies can be extended to explore the molecular conformation and stability of "2-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol" in different environments.

properties

IUPAC Name

2-[cyclopropyl(thiolan-3-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NOS/c11-5-4-10(8-1-2-8)9-3-6-12-7-9/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSDKRGQAREYIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCO)C2CCSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol
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2-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol
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2-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol
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2-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol
Reactant of Route 5
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2-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol
Reactant of Route 6
2-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol

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